1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid
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Overview
Description
“1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 887344-18-51. It has a molecular weight of 320.391. The compound is a pale-yellow to yellow-brown solid at room temperature1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, the tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines2. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide2.
Molecular Structure Analysis
The InChI code for the compound is 1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21)
1. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the search results. However, the removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol2.
Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid at room temperature1. It has a molecular weight of 320.391. The purity of the compound is 95%1.
Scientific Research Applications
Organic Synthesis and Chemical Modifications
This compound has been utilized in various organic synthesis processes due to its reactive functional groups. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a derivative, underwent palladium-catalyzed coupling reactions with substituted arylboronic acids, showcasing its utility in the synthesis of complex organic molecules Wustrow & Wise, 1991. Another study demonstrated the activation of carboxylic acids in the presence of tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, indicating its role in peptide and amide bond formation Basel & Hassner, 2002.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound's derivatives have shown potential. For example, CP-533,536, a prostaglandin E2 agonist being developed for bone healing, undergoes metabolism involving the tert-butyl moiety, indicating the importance of such structures in drug design and pharmacokinetics Prakash et al., 2008. Additionally, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from compounds with tert-butyl groups, highlights the versatility of these structures in synthesizing bioactive molecules Moskalenko & Boev, 2014.
Material Science and Coordination Chemistry
The tert-butyl moiety also plays a critical role in the assembly of coordination polymers, where substituents influence the coordination environments of metal ions, impacting the structure and potentially the properties of the materials Zhou et al., 2009. This underscores the compound's utility in designing materials with specific functionalities.
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H3351. These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1. The safety data sheet recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye3.
Future Directions
The future directions of this compound are not specified in the search results. However, compounds with similar structures are often used in research and development3.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSCFFYJGBNAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395999 |
Source
|
Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid | |
CAS RN |
887344-18-5 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 3-(3-pyridinylmethyl)-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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